N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 2-fluoroaniline to form 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(4-fluorophenyl)alaninamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in diseases.
Materials Science: Its unique structure makes it a candidate for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and fluorophenyl-containing molecules, such as:
- 4,6-bis(4-fluorophenyl)-1,3,5-triazine
- N-(2-fluorophenyl)-N’-(4-fluorophenyl)urea
- 2,4,6-tris(2-fluorophenyl)-1,3,5-triazine
Uniqueness
What sets N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
Molecular Formula |
C24H20F3N7O |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C24H20F3N7O/c1-14(21(35)29-16-12-10-15(25)11-13-16)28-22-32-23(30-19-8-4-2-6-17(19)26)34-24(33-22)31-20-9-5-3-7-18(20)27/h2-14H,1H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
JQGKTHUXFUMGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
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